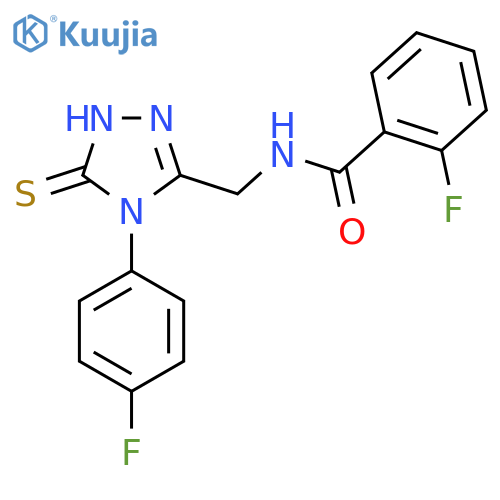Cas no 391886-37-6 (2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide)

2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide 化学的及び物理的性質
名前と識別子
-
- 2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide
- 2-fluoro-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
- WAY-277171
- SR-01000006429-1
- F2135-1017
- CHEMBL3361017
- BDBM50035870
- SR-01000006429
- 391886-37-6
- AKOS024578542
- 2-fluoro-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
- 2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide
- 2-fluoro-N-((4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)benzamide
- F0475-0037
-
- インチ: 1S/C16H12F2N4OS/c17-10-5-7-11(8-6-10)22-14(20-21-16(22)24)9-19-15(23)12-3-1-2-4-13(12)18/h1-8H,9H2,(H,19,23)(H,21,24)
- InChIKey: GTFUIGIZJFCVNE-UHFFFAOYSA-N
- ほほえんだ: S=C1NN=C(CNC(C2C=CC=CC=2F)=O)N1C1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 346.06998852g/mol
- どういたいしつりょう: 346.06998852g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 522
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0475-0037-30mg |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 30mg |
$119.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-4mg |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 4mg |
$66.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-10μmol |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 10μl |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-2mg |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 2mg |
$59.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-75mg |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 75mg |
$208.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-20μmol |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 20μl |
$79.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-40mg |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 40mg |
$140.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-1mg |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 1mg |
$54.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-5mg |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 5mg |
$69.0 | 2023-07-06 | |
| Life Chemicals | F0475-0037-50mg |
2-fluoro-N-{[4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}benzamide |
391886-37-6 | 90%+ | 50mg |
$160.0 | 2023-07-06 |
2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide 関連文献
-
Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamideに関する追加情報
Introduction to 2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide (CAS No. 391886-37-6)
The compound 2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide (CAS No. 391886-37-6) is a highly specialized organic molecule with significant potential in the field of pharmaceutical chemistry. This compound has been the subject of extensive research due to its unique structural features and promising biological activities. The molecule incorporates a benzamide backbone with a fluorine substituent at the 2-position of the benzene ring. This substitution is critical as it influences the electronic properties of the molecule, enhancing its reactivity and bioavailability.
One of the most notable aspects of this compound is its triazole ring system. The triazole moiety is a well-known heterocyclic structure that plays a pivotal role in various pharmacological agents. In this case, the triazole ring is further substituted with a sulfanylidene group and a fluorophenyl group. These substituents contribute to the molecule's stability and enhance its ability to interact with biological targets. Recent studies have highlighted the importance of such substituted triazoles in modulating enzyme activity and receptor binding.
The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. Researchers have employed methods such as nucleophilic aromatic substitution and cyclization reactions to construct the complex triazole framework. The incorporation of fluorine atoms at specific positions requires precise control over reaction conditions to ensure high yields and purity. These synthetic strategies have been optimized based on findings from cutting-edge research in medicinal chemistry.
From a pharmacological perspective, this compound exhibits remarkable selectivity towards certain biological targets. Preclinical studies have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways. For instance, it has shown promise in modulating cyclooxygenase (COX) activity, which is central to inflammation and pain management. Additionally, its ability to cross cellular membranes efficiently suggests that it could be developed into a potent therapeutic agent for conditions such as arthritis and other inflammatory disorders.
Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound with its targets. Molecular docking studies reveal that the fluorine substituent plays a crucial role in stabilizing interactions within enzyme active sites. Furthermore, quantum mechanical calculations have provided insights into the electronic transitions that govern its photophysical properties. These findings underscore the importance of fluorine substitution in drug design and highlight the compound's potential for further optimization.
In terms of therapeutic applications, this compound represents a novel class of agents that could address unmet medical needs. Its unique combination of structural features makes it an attractive candidate for drug development programs targeting chronic inflammatory diseases and cancer-related conditions. Collaborative efforts between academic institutions and pharmaceutical companies are currently underway to explore its translational potential.
In conclusion, 2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide (CAS No. 391886-37-) stands at the forefront of modern drug discovery research. Its intricate structure and diverse biological activities make it a compelling subject for further investigation. As research progresses, this compound holds immense promise for advancing our understanding of molecular mechanisms underlying various diseases and for developing innovative therapeutic interventions.
391886-37-6 (2-fluoro-N-{4-(4-fluorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-ylmethyl}benzamide) 関連製品
- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)
- 1016695-93-4(2-chloro-4-(pyrrolidin-2-yl)phenol)
- 1702098-56-3(4-chloro-2-(5-oxopyrrolidin-3-yl)aminobenzonitrile)
- 1339577-19-3(1-Cyclopropyl-2-(2-methylphenoxy)ethylmethylamine)
- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)
- 1805542-29-3(4-(Aminomethyl)-5-(difluoromethyl)-2-iodo-3-methylpyridine)
- 2228454-75-7(N-(2-methoxyquinolin-3-yl)methyl-N-methylhydroxylamine)
- 2229453-24-9(2-(dimethylamino)methyl-4-{1-(hydroxymethyl)cyclopropylmethyl}phenol)
- 19098-08-9(Tetradecylguanidine Hydrochloride)
- 238753-38-3(1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione)




